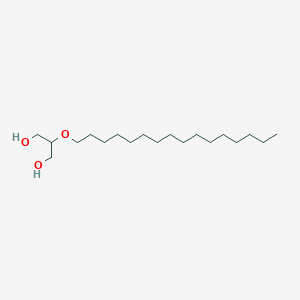

2-(Hexadecyloxy)propane-1,3-diol

Description

Significance of 1,3-Propanediol (B51772), 2-(hexadecyloxy)- in Contemporary Biochemical and Chemical Sciences

1,3-Propanediol, 2-(hexadecyloxy)- holds considerable significance in modern biochemical and chemical sciences due to its role as a metabolic intermediate and its potential to modulate cellular processes. It is recognized as an intermediate in the metabolism of triacylglycerols and diacylglycerols. caymanchem.comglpbio.com Although it is an analog of the endocannabinoid 2-palmitoyl glycerol (B35011), it does not bind to cannabinoid receptors CB1 or CB2. caymanchem.com Instead, research has shown that it can potentiate the biological effects of 2-arachidonoyl glycerol, highlighting its role in complex cellular signaling pathways. caymanchem.com

Studies have demonstrated that the introduction of hexadecylglycerol, the precursor to 1,3-Propanediol, 2-(hexadecyloxy)-, into cells can lead to major alterations in the cellular lipidome. plos.org This includes an increase in ether-linked glycerophospholipids and changes in the levels of other important lipids like ceramides (B1148491) and phosphatidylinositols. plos.org This ability to modify the lipid composition of cell membranes is a key reason for its use in research, as membrane lipid composition is critical for cell signaling, intracellular transport, and cell proliferation. plos.org

Furthermore, research has explored the biotransformation of 2-O-hexadecylglycerol in cell cultures to synthesize other important molecules. For instance, it has been used in rape cell suspension cultures to produce 1-acyl-2-O-[1'-14C]hexadecyl-sn-glycero-3-phosphocholines, which are positional isomers of the potent inflammatory mediator, platelet-activating factor (PAF). core.ac.uk This highlights its utility as a starting material in the semi-synthesis of complex, biologically active lipids for research purposes. core.ac.uk

The synthesis and characterization of related 1-O-alkylglycerols have also been a subject of study, providing insights into the properties and potential applications of this class of compounds. For example, studies on 1-O-hexadecylglycerol (chimyl alcohol) have investigated its synthesis, physical properties, and biological activities, contributing to the broader understanding of glycerol ethers. nih.govresearchgate.net

Historical Development of Glycerol Ether Research and Discovery

The journey to understanding glycerol ethers like 1,3-Propanediol, 2-(hexadecyloxy)- has been a long and incremental process, marked by key discoveries that have shaped our current knowledge of lipid biochemistry.

The story of ether lipids began over a century ago. In 1909, the first evidence for their existence emerged from the discovery of a nonsaponifiable lipid fraction in starfish. nih.gov This was followed by the initial description of plasmalogens, a type of ether lipid with a vinyl ether linkage, by Feulgen and Voit in 1924. researchgate.netnih.gov

A significant milestone in the structural characterization of ether lipids occurred in the mid-20th century. The ether linkage in what we now know as glycerol ethers was a subject of intense investigation. By the late 1950s and early 1960s, the precise chemical structure of many of these compounds was being elucidated, with researchers like Hanahan and Watts making significant contributions to understanding their natural occurrence in various biological sources. nih.gov

The biosynthesis of ether lipids was another major area of research. The initial steps of this process were found to occur in peroxisomes, with dihydroxyacetone phosphate (B84403) (DHAP) serving as a key precursor. nih.gov The enzyme alkylglycerone phosphate synthase (AGPS) was identified as being responsible for forming the characteristic ether bond. researchgate.net

The latter half of the 20th century saw a surge in research into the metabolism, biochemistry, and biological functions of ether lipids. A pivotal discovery was the identification of the platelet-activating factor (PAF) in 1979, a potent signaling molecule that is a 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine. nih.gov This discovery underscored the critical role of ether lipids in cellular communication and inflammatory processes.

The table below provides a timeline of some of the key milestones in the history of glycerol ether research:

| Year | Milestone | Significance |

| 1909 | Discovery of a nonsaponifiable lipid fraction in starfish. nih.gov | First evidence of the existence of ether lipids. nih.gov |

| 1924 | Description of plasmalogens by Feulgen and Voit. researchgate.netnih.gov | Identification of a major class of ether lipids. researchgate.netnih.gov |

| 1950s-1960s | Elucidation of the chemical structure of various ether lipids. nih.gov | Established the fundamental chemistry of this lipid class. nih.gov |

| 1960s | Initial understanding of the biosynthesis of ether lipids. nih.gov | Began to unravel the metabolic pathways of these compounds. nih.gov |

| 1979 | Structural elucidation of Platelet-Activating Factor (PAF). nih.gov | Revealed the potent signaling role of a specific ether lipid. nih.gov |

This historical progression has laid the groundwork for the contemporary research on specific glycerol ethers like 1,3-Propanediol, 2-(hexadecyloxy)-, allowing scientists to investigate its nuanced roles in complex biological systems.

Properties

IUPAC Name |

2-hexadecoxypropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-19(17-20)18-21/h19-21H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCPMVQRKUJKLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513128 | |

| Record name | 2-(Hexadecyloxy)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1931-78-8 | |

| Record name | 2-(Hexadecyloxy)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Stereochemical Characterization of 1,3 Propanediol, 2 Hexadecyloxy

Systematic and Common Nomenclature of the Compound and its Analogs

The nomenclature for 1,3-Propanediol (B51772), 2-(hexadecyloxy)- and its related compounds can be complex, with various systematic, semi-systematic, and common names used in the literature. The systematic name, 1,3-Propanediol, 2-(hexadecyloxy)-, is based on the substitution of a hexadecyloxy group at the C2 position of the 1,3-propanediol backbone. wikipedia.org

Commonly, this compound is referred to as 2-O-Hexadecylglycerol, which highlights its structure as a glycerol (B35011) derivative with a hexadecyl ether linkage at the second hydroxyl group. ontosight.aicaymanchem.com Other synonyms include 2-hexadecylglycerol and 2-Chimyl Alcohol. ontosight.aicaymanchem.com

Analogs of this compound often differ in the position of the ether linkage or the nature of the alkyl group. For instance, chimyl alcohol is more precisely the 1-O-hexadecyl-sn-glycerol, indicating the hexadecyl group is at the sn-1 position of the glycerol backbone. nih.govskemman.is Batyl alcohol is another common analog, with an octadecyl (C18) alkyl chain at the sn-1 position. skemman.isnih.gov

| Compound Name | Systematic/Semi-Systematic Name(s) | Common Name(s) | CAS Number | Molecular Formula |

|---|---|---|---|---|

| 1,3-Propanediol, 2-(hexadecyloxy)- | 2-(hexadecyloxy)propane-1,3-diol | 2-O-Hexadecyl Glycerol, 2-hexadecylglycerol, 2-Chimyl Alcohol | 1931-78-8 | C19H40O3 |

| Chimyl Alcohol | 1-O-Hexadecyl-sn-glycerol, (2S)-3-(hexadecyloxy)propane-1,2-diol | α-Chimyl Alcohol, D-α-(n-Hexadecyl)glycerol | 506-03-6 | C19H40O3 |

| Batyl Alcohol | 1-O-Octadecyl-sn-glycerol, (2R)-3-(octadecyloxy)propane-1,2-diol | - | 544-62-7 | C21H44O3 |

| Serinol | 2-amino-1,3-propanediol | - | 534-03-2 | C3H9NO2 |

Stereoisomeric Forms and Their Importance in Biological Contexts

The central carbon (C2) of the glycerol backbone in 1,3-Propanediol, 2-(hexadecyloxy)- is a prochiral center. When the two primary hydroxyl groups at positions 1 and 3 are chemically distinct, this carbon becomes a chiral center, leading to the possibility of stereoisomers (enantiomers). The designation of these stereoisomers as (R) or (S) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. msu.edu

The stereochemistry of glycerol-based lipids is of paramount importance in biological systems. The enzymes involved in the biosynthesis and metabolism of these lipids are often stereospecific, meaning they selectively recognize and act upon a specific enantiomer. For example, the biosynthesis of ether lipids in archaea involves the glycerol-1-phosphate backbone, which is the enantiomer of the glycerol-3-phosphate backbone used in bacteria and eukaryotes for the synthesis of ester-linked lipids. asm.org

While 1,3-Propanediol, 2-(hexadecyloxy)- itself is achiral due to the symmetry of the two -CH2OH groups, its analogs, such as 1-O-alkyl-sn-glycerols, are chiral. The naturally occurring forms are typically the sn-1 isomers. researchgate.net For instance, naturally occurring chimyl alcohol is 1-O-hexadecyl-sn-glycerol, which has the (S) configuration at the C2 of the glycerol moiety. nih.gov

The specific stereoisomeric form of these ether lipids can significantly influence their biological activity. For example, the biological effects of platelet-activating factor (PAF), a potent lipid mediator, are highly dependent on its stereochemistry. nih.gov Research on synthetic ether lipid analogs has also demonstrated that the configuration at the sn-2 position can impact their potential as therapeutic agents. nih.gov Studies on the ether lipid precursor hexadecylglycerol have shown its ability to alter the lipidome of cells, including the levels of glycosphingolipids, which can in turn affect cellular processes like toxin binding. nih.govnih.gov The synthesis of enantiomerically pure ether lipids is crucial for studying their distinct biological roles and for the development of stereospecific drugs. researchgate.netresearchgate.net

Natural Occurrence and Biological Distribution of 1,3 Propanediol, 2 Hexadecyloxy

Abundance in Marine Organisms: Identification and Quantification in Specific Biota

Marine organisms are a prominent and abundant source of 1-O-alkyl-sn-glycerols, including chimyl alcohol. researcher.liferesearchgate.netnih.gov These compounds are often found in the unsaponifiable fraction of oils extracted from these animals. musculoskeletalkey.com

Notable concentrations of chimyl alcohol have been identified in specific marine biota:

Chimaeriformes and Selachii: Chimyl alcohol, along with related compounds batyl alcohol and selachyl alcohol, is a major natural alkylglycerol obtained from cartilaginous fish like the Greenland shark and other elasmobranch fish, such as Chimaera monstrosa (a chimaera) and Squalus acanthias (a dogfish shark). musculoskeletalkey.com These compounds are precursors in the biosynthesis of plasmalogens and phospholipids (B1166683), which are essential components of cell membranes. researchgate.netnih.gov

Berryteuthis magister (Commander Squid): The liver oil of the Commander squid is a particularly rich source of alkylglycerols. researchgate.net In its natural state, chimyl alcohol is typically esterified with fatty acids. musculoskeletalkey.com Research on Berryteuthis magister has shown that its liver oil contains a significant amount of 1-O-alkyl-2,3-diacyl-sn-glycerols (38.50%). researchgate.net Through a process of alkaline hydrolysis and recrystallization, highly pure (99.22%) 1-O-alkyl-sn-glycerols can be isolated, with chimyl alcohol being the predominant component. researchgate.net

Table 1: Composition of 1-O-Alkyl-sn-Glycerols (AG) from Berryteuthis magister Liver Oil

| Component | Percentage in AG Fraction |

|---|---|

| Chimyl Alcohol | 94.39% |

| Other Alkylglycerols | 5.61% |

Data sourced from a study on the isolation of biologically active compounds from Commander squid liver oil. researchgate.net

Presence in Mammalian Systems: Detection in Tissues, Secretions, and Fluids

Alkylglyceryl ethers, including chimyl alcohol, are widely distributed throughout human and animal tissues, where they exist as both neutral and ionic alkoxylipids. cir-safety.org While ether lipids are generally minor components of the human diet, the body can synthesize them. musculoskeletalkey.com Studies have confirmed the presence of chimyl alcohol in various mammalian organs, fluids, and secretions. musculoskeletalkey.com

When administered orally to rats, approximately 95% of chimyl alcohol is absorbed through the intestine. musculoskeletalkey.comcir-safety.org It is then transported primarily through the lymphatic system. cir-safety.orgebm-journal.org During its passage through the intestinal mucosa, a portion of the chimyl alcohol is metabolized; its cetyl alcohol moiety is oxidized to palmitic acid. musculoskeletalkey.com In the lymph, about half of the absorbed radioactivity from labeled chimyl alcohol is identified as unchanged chimyl alcohol (both free and esterified), while the other half is found as palmitic acid incorporated into triglycerides and phospholipids. ebm-journal.org

Table 2: Detection of Chimyl Alcohol in Mammalian Systems

| System/Tissue | Finding | Source |

|---|---|---|

| Bone Marrow | Detected | musculoskeletalkey.com |

| Spleen | Detected | musculoskeletalkey.com |

| Liver | Detected | musculoskeletalkey.com |

| Plasma | Detected | musculoskeletalkey.com |

| Erythrocytes (Red Blood Cells) | Detected | musculoskeletalkey.com |

| Milk | Detected | musculoskeletalkey.com |

| Lymph | Detected as free alcohol, esterified alcohol, and its metabolite (palmitic acid) following oral administration. | musculoskeletalkey.comcir-safety.orgebm-journal.org |

Evolutionary and Ecological Implications of its Natural Distribution

The widespread natural distribution of 1,3-Propanediol (B51772), 2-(hexadecyloxy)- has significant evolutionary and ecological implications.

From an evolutionary perspective, its status as a major component of ether lipids is noteworthy. mdpi.com Ether lipids are common in Archaea, one of the three primary domains of life, suggesting a potential role in early cellular life. mdpi.com The stability of the ether linkage, compared to the ester linkage found in bacteria and eukaryotes, may have offered an advantage in the harsh conditions of the early Earth. The divergence in the stereochemistry of glycerol (B35011) phosphate (B84403)—the backbone of these lipids—between Archaea and Bacteria is considered a fundamental branching point in the evolution of life, potentially leading to the diversification of these two domains. researchgate.net

Ecologically, chimyl alcohol and other alkylglycerols are crucial as precursors for the biosynthesis of plasmalogens and phospholipids. researchgate.netnih.govkarger.com These molecules are irreplaceable components of cell membranes, highlighting the fundamental role of chimyl alcohol in cellular structure and function across a wide array of organisms. researchgate.netrsc.org The presence of these ether lipids in the membranes of cells like macrophages and red blood corpuscles underscores their importance in physiological processes. rsc.org

Biochemical Pathways and Mechanistic Biological Roles of 1,3 Propanediol, 2 Hexadecyloxy

Central Role in Plasmalogen and Phospholipid Biosynthesis Pathways

Ether lipids, including 1,3-Propanediol (B51772), 2-(hexadecyloxy)-, are fundamental precursors in the de novo biosynthesis of more complex ether-linked phospholipids (B1166683), such as plasmalogens and platelet-activating factor (PAF). beilstein-journals.orgnih.gov The biosynthesis is a multi-step process that initiates in the peroxisomes and is completed in the endoplasmic reticulum (ER). beilstein-journals.orgbiorxiv.org

As a member of the glycerol (B35011) ether class, 1,3-Propanediol, 2-(hexadecyloxy)- and its downstream products are incorporated into cellular membranes, where they contribute to the structural and functional integrity of the lipid bilayer. ontosight.ai Ether lipids are known to form more stable and rigid membrane structures compared to their diacyl counterparts due to the chemically resilient ether bond. This stability can influence membrane fluidity, the formation of lipid rafts, and the function of membrane-associated proteins. ontosight.ai The presence of ether lipids like plasmalogens, derived from precursors such as 2-O-hexadecylglycerol, is particularly high in electrically active tissues like the heart and brain, constituting up to 50% of the ethanolamine-based phospholipids in some cases. beilstein-journals.org

The formation of ether lipids is a conserved pathway involving several key enzymatic reactions. The process begins in the peroxisomes. nih.gov

Acylation of Glycerone Phosphate (B84403): The pathway starts with the acylation of the glycolysis metabolite glycerone phosphate (also known as dihydroxyacetone phosphate or DHAP) by Glyceronephosphate O-acyltransferase (GNPAT) . This reaction forms acyl-glycerone phosphate. nih.gov

Formation of the Ether Bond: The acyl group is then exchanged for a fatty alcohol, in this case, hexadecanol, by Alkylglycerone Phosphate Synthase (AGPS) . This critical step forms the characteristic ether linkage, resulting in 1-O-alkyl-glycerone-3-phosphate. biorxiv.org

Reduction to Lysophospholipid: The keto group at the sn-2 position is then reduced by a peroxisomal reductase, PexRAP , to form 1-O-alkyl-glycerol-3-phosphate (a lyso-ether lipid). elifesciences.org This precursor is then transported to the endoplasmic reticulum for further modification. elifesciences.org

Acylation and Head Group Attachment: In the ER, an acyl group is attached at the sn-2 position, and a polar head group (like phosphocholine (B91661) or phosphoethanolamine) is added at the sn-3 position to form mature ether phospholipids. beilstein-journals.orgrug.nl For plasmalogen synthesis, an additional desaturation step creates the characteristic vinyl-ether bond at the sn-1 position. nih.gov

The rate-limiting enzyme in this pathway is often Fatty Acyl-CoA Reductase 1 (FAR1) , which is responsible for generating the fatty alcohols required by AGPS. biorxiv.orgnih.gov The expression and activity of these enzymes are tightly regulated, indicating a controlled process for maintaining cellular ether lipid homeostasis. nih.gov

Table 1: Key Enzymes in Ether Lipid Biosynthesis

| Enzyme | Gene (Human) | Location | Function |

|---|---|---|---|

| Glyceronephosphate O-acyltransferase | GNPAT | Peroxisome | Acylates glycerone phosphate. nih.gov |

| Alkylglycerone Phosphate Synthase | AGPS | Peroxisome | Forms the ether bond by substituting the acyl group with a fatty alcohol. biorxiv.org |

| Peroxisomal Reductase Activating PPARγ | DHRS7B | Peroxisome/ER | Reduces alkyl-dihydroxyacetonephosphate to 1-alkyl-glycerol-3-phosphate. elifesciences.org |

| Fatty Acyl-CoA Reductase 1 | FAR1 | Peroxisome | Supplies fatty alcohols for the AGPS reaction; a key regulatory step. biorxiv.orgnih.gov |

Intracellular Metabolism and Biodegradation Pathways

The breakdown of ether lipids is as crucial as their synthesis for maintaining cellular lipid balance and generating signaling molecules. The ether linkage is notably resistant to many phospholipases that readily cleave ester bonds, necessitating specialized enzymatic machinery.

The catabolism of alkyl ether lipids involves the cleavage of the ether bond, a reaction catalyzed by a specific class of enzymes.

Alkylglycerol Monooxygenase (AGMO): This enzyme, located in the liver and other tissues, is a tetrahydropterin-dependent enzyme that specifically cleaves the O-alkyl bond of glycerol ethers like 1,3-Propanediol, 2-(hexadecyloxy)-. thegoodscentscompany.com The reaction yields a fatty aldehyde (hexadecanal) and a glycerol backbone. thegoodscentscompany.com The fatty aldehyde is subsequently oxidized to its corresponding fatty acid (hexadecanoic acid) by a fatty aldehyde dehydrogenase.

While the ether bond itself is resistant to most phospholipases, if the ether lipid is part of a larger phospholipid (e.g., with an acyl chain at the sn-2 position), enzymes like Phospholipase A2 (PLA2) can hydrolyze the sn-2 acyl chain. nih.gov This action produces a lyso-ether phospholipid and a free fatty acid, which is a critical step in the generation and deactivation of signaling molecules like Platelet-Activating Factor (PAF). nih.gov

The metabolites generated from the breakdown of 1,3-Propanediol, 2-(hexadecyloxy)- are reintegrated into the cell's general metabolic pools.

Fatty Acid Pool: The hexadecanal (B134135) produced by AGMO is oxidized to hexadecanoic acid (palmitic acid), which can enter the fatty acid pool. From there, it can be used for energy production via β-oxidation, re-esterified into new glycerolipids or sphingolipids, or used in protein modification.

Glycerol Pool: The glycerol backbone can be phosphorylated by glycerol kinase to enter the glycolytic or gluconeogenic pathways. wikipedia.org

Signaling Networks: The biosynthesis of ether lipids is interconnected with other lipid pathways. For instance, the production of certain ether lipids requires elongated, polyunsaturated fatty acids (PUFAs) at the sn-2 position, linking ether lipid metabolism with PUFA synthesis pathways. biorxiv.org Studies in Schizochytrium have also shown that exogenous 1,3-propanediol can influence the biosynthesis of fatty acids, suggesting a complex interplay between diol metabolism and lipid accumulation. frontiersin.org

Molecular Mechanisms of Biological Activity

The biological activities of 1,3-Propanediol, 2-(hexadecyloxy)- and its derivatives stem from their unique physicochemical properties and their roles as metabolic precursors.

Membrane Modulation: As structural components of membranes, ether lipids can directly influence cellular processes by altering the physical properties of the bilayer. ontosight.ai They can modulate the activity of membrane-bound enzymes and transporters by changing the local lipid environment. Their resistance to oxidative damage compared to unsaturated acyl chains also suggests a role in protecting cell membranes from oxidative stress. nih.gov

Precursor to Bioactive Lipids: 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, famously known as Platelet-Activating Factor (PAF), is a potent lipid mediator involved in inflammation and platelet aggregation. beilstein-journals.orgnih.gov The biosynthesis of PAF and related signaling molecules requires a 1-O-alkyl glycerol backbone, for which compounds like 1,3-Propanediol, 2-(hexadecyloxy)- can serve as a precursor. nih.gov

Interaction with Signaling Proteins: Some ether lipids are known to directly interact with and modulate signaling proteins. For example, certain synthetic ether lipid analogues can activate Protein Kinase C (PKC), a key enzyme in cellular signaling pathways that control cell proliferation and differentiation. ontosight.ai While direct modulation by 1,3-Propanediol, 2-(hexadecyloxy)- is not extensively documented, its structural similarity to these active lipids suggests a potential for similar interactions.

Immunomodulatory Mechanisms: Investigation of Proinflammatory Responses and Cellular Activation (e.g., CD86, ROS/NO/lysosome activity in macrophage models)

The immunomodulatory properties of 1,3-Propanediol, 2-(hexadecyloxy)- are a key area of investigation. Research into its effects on proinflammatory responses and the activation of immune cells, such as macrophages, provides insight into its potential to influence the immune system.

In macrophage models, the expression of cell surface markers like CD86 is a critical indicator of immune activation. While direct studies on 1,3-Propanediol, 2-(hexadecyloxy)- and its specific effect on CD86 are not extensively documented, the broader class of lipid compounds can influence macrophage activation. Macrophages play a central role in both initiating and resolving inflammation, and their functional state can be modulated by various lipid molecules.

The production of reactive oxygen species (ROS) and nitric oxide (NO) by macrophages is a hallmark of the inflammatory response. Lysosomes, which are crucial for breaking down cellular waste, also play a role in regulating inflammatory processes by controlling the release of factors like iron (Fe2+), which can influence inflammatory pathways. nih.gov The interplay between ROS, NO, and lysosomal activity is critical in determining the inflammatory state of macrophages. nih.gov Pathogen-associated molecular patterns can trigger distinct changes in the lysosomal proteome, affecting immune functions like Toll-like receptor activation and inflammation. nih.gov For instance, the lysosomal channel TRPML1 can be activated by increased ROS levels during inflammation, which in turn suppresses the transcription of interleukin 1 beta (IL1B), a key proinflammatory cytokine. nih.gov This modulation occurs through the release of lysosomal Fe2+, which activates prolyl hydroxylase domain enzymes (PHDs) that repress the transcriptional activity of NF-κB. nih.gov

Anti-inflammatory Pathways: Suppression of Prostaglandin (B15479496) Synthesis via Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Activation

Peroxisome proliferator-activated receptors (PPARs) are transcription factors that play a significant role in regulating inflammation and metabolism. nih.govnih.gov There are three main subtypes: PPAR-α, PPAR-δ, and PPAR-γ. nih.gov PPAR-γ, in particular, has been identified as a key regulator of anti-inflammatory pathways. nih.govfrontiersin.org

Activation of PPAR-γ can lead to the suppression of prostaglandin synthesis, which are key mediators of inflammation. PPAR-γ agonists have been shown to inhibit the production of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6 in monocytes. nih.gov The mechanism of this inhibition can involve the direct binding of PPAR-γ to components of inflammatory signaling pathways, such as the NF-κB complex, thereby inhibiting the transcription of inflammatory genes. frontiersin.orgresearchgate.net Additionally, PPAR-γ can compete with other transcription factors, like AP-1, for coactivators, further reducing the expression of inflammatory cytokines. frontiersin.org

While direct evidence linking 1,3-Propanediol, 2-(hexadecyloxy)- to PPAR-γ activation is still emerging, the structural similarities to other lipid molecules that are known PPAR-γ ligands suggest this as a potential mechanism for its observed anti-inflammatory effects. It is important to note that some anti-inflammatory effects of PPAR agonists may occur through PPAR-independent pathways. nih.gov

Oxidative Stress Mitigation and Cellular Protection Mechanisms in Vitro

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Some compounds related to 1,3-propanediol have been investigated for their effects on oxidative stress. For instance, 3-monochloro-1,2-propanediol (3-MCPD) has been shown to induce oxidative stress in the Drosophila intestine, leading to intestinal damage. nih.gov Conversely, studies on other propanediol (B1597323) derivatives have explored their potential to mitigate oxidative stress. For example, in vitro studies on extracts containing propanediol derivatives have demonstrated antioxidant potential through assays like DPPH free radical scavenging. mdpi.comresearchgate.net

The cellular protection mechanisms against oxidative stress involve enzymatic and non-enzymatic antioxidant systems. The susceptibility of cells to oxidative damage can be influenced by their metabolic and antioxidant capacities. For example, a study comparing the effects of 2,2-bis(bromomethyl)-1,3-propanediol (B29016) (BMP) on a human uroepithelial cell line (UROtsa) and primary rat hepatocytes found that the UROtsa cells, which had lower levels of the antioxidant glutathione (B108866) (GSH), were more susceptible to DNA damage. nih.gov This highlights the importance of cellular antioxidant capacity in mitigating the effects of chemical-induced oxidative stress.

Modulation of Cellular and Tissue Permeability Barriers (e.g., blood-brain barrier, skin stratum corneum)

The ability of a compound to modulate cellular and tissue barriers is crucial for its potential therapeutic applications. The blood-brain barrier (BBB) and the skin's stratum corneum are two of the most significant biological barriers.

Blood-Brain Barrier (BBB): The BBB is a highly selective barrier that protects the brain from harmful substances in the blood. nih.gov Its permeability is tightly regulated by tight junctions between endothelial cells, as well as by other cells like pericytes and astrocytes. nih.govfrontiersin.org The permeability of the BBB can be influenced by various factors, including brain temperature and pathological conditions. nih.govresearchgate.net While there is no direct evidence on the effect of 1,3-Propanediol, 2-(hexadecyloxy)- on BBB permeability, the general class of lipid molecules can influence membrane fluidity and transport processes, which are key to crossing the BBB.

Skin Stratum Corneum: The stratum corneum is the outermost layer of the skin and serves as the primary barrier to the penetration of external substances. nih.govdiva-portal.org The permeability of the stratum corneum is largely determined by its unique "brick and mortar" structure, consisting of corneocytes embedded in a lipid matrix. diva-portal.org The physicochemical properties of a compound, such as its lipophilicity and molecular weight, are key determinants of its ability to permeate the skin. nih.govnih.gov 1,3-Propanediol is known to act as a solvent and penetration enhancer in topical formulations, which can increase the skin's hydration and the fluidity of the stratum corneum lipids, thereby facilitating the permeation of active ingredients. researchgate.netcsic.es

Hemopoietic Stimulation and Associated Cellular Signaling in Animal Models

Research into the effects of 1,3-Propanediol, 2-(hexadecyloxy)- on the hematopoietic system, the system responsible for the formation of blood cellular components, is an area of interest. While specific studies on this compound's direct role in hemopoietic stimulation are limited, related lipid compounds have been investigated for their potential to influence cellular signaling in this context. For instance, some lipid prodrugs have been developed to enhance the delivery of therapeutic agents, which could have indirect effects on hematopoietic cells. The transfection of bone marrow cells with desired genes is a potential application for certain lipid-based delivery systems. google.com

Antitumor Activity: Investigation at the Cellular and Preclinical Levels

The potential antitumor activity of 1,3-Propanediol, 2-(hexadecyloxy)- and related compounds is an active area of research. In vitro studies using various cancer cell lines are often the first step in evaluating the cytotoxic and antiproliferative effects of a compound. For example, studies on other complex lipid molecules have demonstrated cytotoxic activity against cancer cell lines. mdpi.comresearchgate.netscispace.com

The mechanisms underlying potential antitumor activity can be diverse, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) within cancer cells. mdpi.com For instance, certain plant-derived sub-fractions have been shown to reduce cell viability and trigger early apoptosis in neuroblastoma and glioblastoma cell lines. mdpi.com Furthermore, some lipid-based compounds have been incorporated into drug delivery systems, such as liposomes, to improve the targeting and efficacy of anticancer drugs. nih.gov

Preclinical studies in animal models are essential to further investigate the in vivo efficacy and mechanisms of action of potential antitumor compounds. These studies can provide valuable information on how the compound affects tumor growth and metastasis in a living organism.

Advanced Synthetic Methodologies and Chemical Transformations of 1,3 Propanediol, 2 Hexadecyloxy

Chemoenzymatic and Stereoselective Synthetic Routes

Chemoenzymatic and stereoselective strategies are crucial for producing enantiomerically pure 2-O-hexadecylglycerol, which is often required for specific biological and chemical applications. These methods combine the precision of enzymatic catalysis with the versatility of organic synthesis. rsc.orgrug.nl

A common and effective strategy for synthesizing 1,3-Propanediol (B51772), 2-(hexadecyloxy)- involves the use of protected glycerol (B35011) intermediates. Protecting groups like isopropylidene or benzylidene are employed to selectively block the 1- and 3-hydroxyl groups of glycerol, allowing for the specific alkylation of the 2-hydroxyl group.

A widely used starting material is solketal (B138546) (rac-2,2-dimethyl-1,3-dioxolane-4-methanol), which is commercially available in both racemic and enantiopure forms. researchgate.net The synthesis typically proceeds by deprotonating the free hydroxyl group of solketal with a base such as sodium hydride (NaH) or potassium hydride (KH) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov The resulting alkoxide is then alkylated with a hexadecyl halide (e.g., hexadecyl bromide) or a hexadecyl mesylate to introduce the hexadecyloxy group at the 2-position of the protected glycerol backbone. researchgate.netnih.gov The final step involves the acidic hydrolysis of the acetal (B89532) protecting group to yield the desired 1,3-Propanediol, 2-(hexadecyloxy)-. beilstein-journals.org

Similarly, 1,3-benzylideneglycerol can be utilized as a starting material. beilstein-journals.org This intermediate allows for the selective alkylation of the C2 hydroxyl group, followed by deprotection to furnish the target compound. researchgate.net For instance, the methylation of the alcohol function in 1,3-benzylideneglycerol can be achieved with dimethyl sulfate, followed by deprotection to yield 2-O-methylglycerol. researchgate.net

Stereoselective synthesis can be achieved by starting with enantiomerically pure precursors. For example, the synthesis of the two enantiomers of a related compound, octadecylglycerol, has been reported starting from D-mannitol. beilstein-journals.org This multi-step process involves the formation of 1,2-isopropylidene-sn-glycerol as a key intermediate. beilstein-journals.org

Table 1: Synthesis of 1,3-Propanediol, 2-(hexadecyloxy)- via Protected Glycerol Intermediates

| Starting Material | Protecting Group | Reagents and Conditions | Product | Reference |

| Racemic Solketal | Isopropylidene | 1. NaH, DMF 2. Hexadecyl bromide 3. Acidic hydrolysis | rac-1,3-Propanediol, 2-(hexadecyloxy)- | researchgate.netnih.gov |

| 1,3-Benzylideneglycerol | Benzylidene | 1. Base 2. Hexadecyl halide 3. Deprotection | 1,3-Propanediol, 2-(hexadecyloxy)- | researchgate.netbeilstein-journals.org |

| D-Mannitol | Isopropylidene | Multi-step synthesis via 1,2-isopropylidene-sn-glycerol | Enantiopure 2-O-alkylglycerol | beilstein-journals.org |

Epoxide ring-opening reactions offer a powerful and regioselective route to 1,3-propanediol derivatives. jsynthchem.com This strategy typically involves the reaction of a glycidyl (B131873) ether with a nucleophile, catalyzed by either an acid or a base. jsynthchem.comnsf.gov

For the synthesis of 1,3-Propanediol, 2-(hexadecyloxy)-, a common approach is the reaction of glycidol (B123203) with hexadecanol. The regioselective opening of the epoxide ring at the less hindered carbon atom by the alcohol nucleophile leads to the desired 1-O-alkylglycerol isomer. A notable example involves the use of diisobutylaluminium hydride (DIBALH) to form an in-situ lithium alcoholate from hexadecanol, which then reacts with (S)-glycidol to produce the diol in a 50% yield. beilstein-journals.org

Various catalytic systems have been explored to enhance the efficiency and selectivity of epoxide ring-opening reactions. nsf.govmdpi.com These include:

Lewis Acids: Catalysts like tin-containing zeolites (Sn-Beta) have demonstrated high activity and selectivity for the ring-opening of epoxides with alcohols. nsf.govosti.gov These heterogeneous catalysts offer the advantage of easy separation and recyclability.

Lewis Bases: Tertiary amines can be used as heterogeneous catalysts for epoxide ring-opening with phenolic nucleophiles. nsf.gov

Metal-Salen Complexes: Chiral metal-salen complexes have been employed as catalysts for the asymmetric ring-opening of epoxides, yielding enantiomerically enriched products. mdpi.com

The choice of catalyst and reaction conditions can significantly influence the regioselectivity of the ring-opening reaction. While strong acids can lead to low regioselectivity, Lewis acids and bases often provide better control. nsf.gov

Table 2: Catalytic Systems for Epoxide Ring-Opening in the Synthesis of 1,3-Propanediol Derivatives

| Epoxide | Nucleophile | Catalyst System | Product | Key Findings | Reference |

| (S)-Glycidol | Hexadecanol | DIBALH | (R)-1-O-Hexadecylglycerol | Regioselective opening yielding the 1-O-alkyl isomer. | beilstein-journals.org |

| Epichlorohydrin | Methanol | Sn-Beta Zeolite | 3-methoxy-1-chloropropan-2-ol | High efficiency and selectivity for terminal ether formation. | nsf.gov |

| Various Epoxides | Alcohols | Heterogeneous Lewis Acids | β-hydroxy ethers | Catalyst structure influences regioselectivity. | nsf.govosti.gov |

| Meso-epoxides | Amines | Ti(IV)salen complexes | Chiral amino alcohols | High yields and enantioselectivities. | mdpi.com |

While specific one-pot syntheses for 1,3-Propanediol, 2-(hexadecyloxy)- are not extensively detailed in the provided search results, the principles of one-pot synthesis can be applied. For example, a "telescoping synthesis" approach could be envisioned where a protected glycerol is alkylated, and then the deprotection step is carried out in the same reactor by simply changing the reaction conditions (e.g., adding an acid). wikipedia.org

The synthesis of related aryloxypropanediols from glycerol has been achieved in a one-pot reaction, showcasing the feasibility of such approaches for glycerol derivatives. rsc.org

Derivatization Strategies for Functional Modification and Analog Generation

Derivatization of 1,3-Propanediol, 2-(hexadecyloxy)- is crucial for generating analogs with modified properties or for attaching reporter groups for biological studies. The two primary hydroxyl groups at the 1- and 3-positions are the main sites for functionalization.

Common derivatization strategies include:

Esterification: The hydroxyl groups can be esterified with various carboxylic acids or their activated derivatives to introduce new functional groups. For example, acetylation is a common modification.

Etherification: Further ether linkages can be formed at the 1- and 3-positions.

Phosphorylation: The introduction of a phosphate (B84403) group, often to form phosphocholine (B91661) derivatives, is a key modification for creating analogs of naturally occurring phospholipids (B1166683) like Platelet-Activating Factor (PAF). beilstein-journals.org

Glycosylation: The attachment of carbohydrate moieties to the glycerol backbone creates glycolipids with diverse biological activities. researchgate.net

These derivatization reactions allow for the synthesis of a wide range of analogs with tailored physical, chemical, and biological properties.

Green Chemistry Principles and Sustainable Production Methods (e.g., utilization of industrial byproducts)

The application of green chemistry principles to the synthesis of 1,3-Propanediol, 2-(hexadecyloxy)- aims to reduce the environmental impact of its production. pcimag.commun.ca Key aspects include the use of renewable feedstocks, atom economy, and the reduction of hazardous waste. acs.org

A significant advancement in this area is the utilization of glycerol, a major byproduct of the biodiesel industry, as a renewable feedstock. chemmethod.commdpi.com The oversupply of crude glycerol has made it an attractive and inexpensive starting material for the production of value-added chemicals, including 1,3-propanediol and its derivatives. chemmethod.comnih.gov

Biotechnological routes are also being explored for the sustainable production of 1,3-propanediol. rsc.orgfrontiersin.org Microbial fermentation of glycerol using strains like Clostridium butyricum and Lactobacillus reuteri can produce 1,3-propanediol. mdpi.comnih.gov While these methods primarily yield the parent 1,3-propanediol, the product can then be chemically modified to produce 2-O-hexadecylglycerol. This chemoenzymatic approach, combining biological production with chemical synthesis, represents a promising green route. rsc.org

Other green chemistry considerations include:

Catalysis: The use of heterogeneous, recyclable catalysts, such as zeolites, minimizes waste and improves process efficiency. nsf.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. acs.org Epoxide ring-opening reactions, for instance, are generally atom-economical.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives, or performing reactions under solvent-free conditions, reduces environmental impact. mun.ca

The industrial production of 1,3-propanediol from renewable resources like corn syrup has been commercialized, highlighting the economic and environmental benefits of moving away from petrochemical-based processes. chemmethod.com

Advanced Analytical Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic Characterization: Application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy

Spectroscopic techniques provide foundational information regarding the molecular structure of "1,3-Propanediol, 2-(hexadecyloxy)-". Nuclear Magnetic Resonance (NMR) spectroscopy details the connectivity of atoms, Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in confirming the precise arrangement of protons and carbon atoms within the "1,3-Propanediol, 2-(hexadecyloxy)-" molecule. The expected chemical shifts and splitting patterns can be predicted based on the structure, which consists of a 1,3-propanediol (B51772) backbone and a C16 hexadecyloxy side chain.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the propanediol (B1597323) moiety and the long alkyl chain. The protons on the carbons bearing hydroxyl groups (C1 and C3 of the propanediol) would appear as multiplets, coupled to the adjacent methylene (B1212753) protons. The proton on the central carbon (C2) of the propanediol, which is attached to the ether oxygen, would exhibit a characteristic downfield shift. The long hexadecyl chain would show a prominent signal for the numerous methylene (-CH₂-) groups and a distinct triplet for the terminal methyl (-CH₃) group.

¹³C NMR: The carbon NMR spectrum would complement the proton data, with unique signals for each carbon environment. The carbons of the propanediol backbone would be distinguishable from those of the hexadecyl chain. The C2 carbon of the propanediol, linked to the ether oxygen, would resonate at a downfield position compared to the C1 and C3 carbons.

| ¹H NMR Predicted Chemical Shifts | ¹³C NMR Predicted Chemical Shifts |

| Assignment | Predicted δ (ppm) |

| -CH₃ (Hexadecyl) | ~0.88 (t) |

| -(CH₂)₁₃- (Hexadecyl) | ~1.26 (m) |

| -O-CH₂- (Hexadecyl) | ~3.4-3.6 (t) |

| -CH(OH)-CH₂- (Propanediol) | ~1.7-1.9 (m) |

| -CH₂-OH (Propanediol) | ~3.6-3.8 (t) |

| -CH(O)- (Propanediol) | ~3.8-4.0 (m) |

| -OH | Variable |

t = triplet, m = multiplet

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of "1,3-Propanediol, 2-(hexadecyloxy)-". Using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ can be readily identified. High-resolution mass spectrometry can provide the exact mass, confirming the molecular formula C₁₉H₄₀O₃.

Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation patterns. Key fragmentation pathways would likely involve cleavage of the ether bond, resulting in ions corresponding to the hexadecyl group and the propanediol moiety. Alpha-cleavage adjacent to the hydroxyl groups and the ether linkage would also produce diagnostic fragment ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of "1,3-Propanediol, 2-(hexadecyloxy)-" would be characterized by:

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the two hydroxyl groups.

Strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region, indicative of the long alkyl chain.

A distinct C-O stretching vibration around 1100 cm⁻¹, corresponding to the ether linkage.

Bending vibrations for CH₂ and CH₃ groups in the 1350-1470 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-H Stretch (Alkyl) | 2850-2960 (strong) |

| C-O Stretch (Ether) | 1050-1150 (strong) |

| C-O Stretch (Alcohol) | 1000-1260 |

| CH₂ Bend | ~1465 |

| CH₃ Bend | ~1375 |

Chromatographic Separation and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID) for Lipid Profiling

Gas chromatography is a premier technique for the separation and quantification of volatile and semi-volatile compounds. For a molecule like "1,3-Propanediol, 2-(hexadecyloxy)-", which has a relatively high boiling point and polar hydroxyl groups, derivatization is often necessary to improve its volatility and chromatographic performance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For the analysis of "1,3-Propanediol, 2-(hexadecyloxy)-", the hydroxyl groups are typically derivatized to form trimethylsilyl (B98337) (TMS) ethers or acetate (B1210297) esters. This reduces the polarity and increases the volatility of the compound, allowing it to pass through the GC column.

The derivatized compound is then separated from other components of a mixture on a capillary column, often with a non-polar or medium-polarity stationary phase. The retention time of the compound is a characteristic feature used for its identification. As the separated compound elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum, with its specific molecular ion and fragmentation pattern, provides definitive structural confirmation. Quantitative analysis can be performed by selected ion monitoring (SIM), which offers high sensitivity and selectivity.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantitative analysis of organic compounds. Similar to GC-MS, the sample is first derivatized and then separated on a GC column. The eluting compounds are then burned in a hydrogen-air flame. The combustion process produces ions, which generate a current that is proportional to the amount of carbon atoms in the analyte.

GC-FID is known for its wide linear range and high sensitivity for hydrocarbons. This makes it an excellent choice for quantifying "1,3-Propanediol, 2-(hexadecyloxy)-" in various matrices, particularly when its identity has already been confirmed by GC-MS. By using an internal standard, precise and accurate quantification can be achieved.

| Parameter | GC-MS | GC-FID |

| Principle | Separation by GC, detection by MS | Separation by GC, detection by FID |

| Derivatization | Often required (e.g., silylation) | Often required (e.g., silylation) |

| Identification | Based on retention time and mass spectrum | Based on retention time relative to standards |

| Quantification | Can be done (e.g., using SIM) | Primary method of quantification |

| Sensitivity | Very high, especially in SIM mode | High for carbon-containing compounds |

| Selectivity | Very high | Lower than MS |

Biophysical Characterization for Membrane Interactions: Differential Scanning Calorimetry (DSC) and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

To understand the potential biological roles of "1,3-Propanediol, 2-(hexadecyloxy)-", it is crucial to investigate its interactions with lipid membranes. DSC and ATR-FTIR are powerful biophysical techniques for studying the effects of exogenous molecules on the structure and phase behavior of model membranes.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow associated with phase transitions in a material as a function of temperature. When applied to lipid vesicles (liposomes), DSC can provide valuable information about how a compound like "1,3-Propanediol, 2-(hexadecyloxy)-" influences the thermotropic phase behavior of the lipid bilayer.

By incorporating "1,3-Propanediol, 2-(hexadecyloxy)-" into model membranes composed of phospholipids (B1166683) such as dipalmitoylphosphatidylcholine (DPPC), DSC can reveal changes in the main phase transition temperature (Tm), the pre-transition, and the enthalpy (ΔH) of the transition. A shift in the Tm to lower temperatures suggests a fluidizing effect on the membrane, while an increase indicates a rigidifying effect. Broadening of the transition peak can indicate a disruption of the cooperative packing of the lipid acyl chains.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy is a surface-sensitive technique that can provide information about the structure and orientation of molecules within a thin layer, such as a lipid membrane supported on an internal reflection element. This technique is particularly useful for studying the interactions of "1,3-Propanediol, 2-(hexadecyloxy)-" with model lipid membranes in a hydrated environment.

By analyzing the vibrational bands of the lipid molecules, such as the C=O stretching of the ester linkages and the CH₂ stretching of the acyl chains, ATR-FTIR can detect changes in lipid conformation, hydration, and packing upon the incorporation of "1,3-Propanediol, 2-(hexadecyloxy)-". For instance, a shift in the CH₂ symmetric and asymmetric stretching frequencies to higher wavenumbers is indicative of increased conformational disorder (fluidity) in the lipid acyl chains. Polarized ATR-FTIR can also provide information on the orientation of the inserted molecule relative to the membrane normal.

| Technique | Information Obtained | Typical Experiment |

| DSC | Phase transition temperature (Tm), enthalpy (ΔH), and cooperativity of lipid phase transitions. | Heating scans of lipid vesicles with and without "1,3-Propanediol, 2-(hexadecyloxy)-" to observe shifts in transition profiles. |

| ATR-FTIR | Changes in lipid chain order/fluidity, hydration of the headgroup region, and orientation of the incorporated molecule. | Spectra of a hydrated lipid bilayer on an ATR crystal are recorded before and after the addition of "1,3-Propanediol, 2-(hexadecyloxy)-". |

Emerging Research Applications and Preclinical Translational Potential

Development of Lipid-Based Drug Delivery Systems

The amphiphilic nature of 1,3-Propanediol (B51772), 2-(hexadecyloxy)-, with its hydrophilic glycerol (B35011) head and lipophilic hexadecyl tail, makes it a prime candidate for the construction of lipid-based drug delivery systems. These systems are designed to improve the transport and uptake of therapeutic agents in the body.

Recent research has led to the development of novel vesicular systems, such as Algosomes, which are spherical vesicles composed of 1-O-alkylglycerols, cholesterol, and dicetyl phosphate (B84403). slideshare.net While Algosomes have been formulated with 1-O-alkylglycerols, the structural similarity of 1,3-Propanediol, 2-(hexadecyloxy)- (a 2-O-alkylglycerol) suggests its potential to form similar vesicular structures. These vesicles are typically formed by the film hydration method, where a thin film of the lipid components is hydrated with an aqueous solution, leading to the self-assembly of the lipids into bilayered vesicles. slideshare.net

The characterization of such vesicles is crucial to determine their suitability for drug delivery. Key parameters include vesicle size, zeta potential, and entrapment efficiency. For instance, Algosome dispersions have been shown to be osmotically sensitive, a property that can be modulated by the concentration of surrounding ions. slideshare.net It is hypothesized that vesicles formed with 1,3-Propanediol, 2-(hexadecyloxy)- would exhibit similar physicochemical properties, which would be essential for their stability and function as drug carriers.

Another related area of research is the study of nanoalgosomes, which are extracellular vesicles derived from microalgae. biochemicalsci.comnih.gov While distinct from synthetically prepared vesicles, the study of these natural nanocarriers provides insights into the principles of lipid-based delivery systems and their interactions with mammalian cells. nih.gov

A primary goal of lipid-based drug delivery systems is to enhance the bioavailability of encapsulated therapeutic agents. ijrpc.comnih.govsphinxsai.comnih.gov By encapsulating drugs within a lipid bilayer, these vesicular systems can protect the active compounds from degradation in the physiological environment, thereby increasing their circulation time and the likelihood of reaching their target site. sphinxsai.com

The lipid composition of these vesicles can be tailored to achieve targeted delivery. For instance, the surface of the vesicles can be modified with ligands that bind to specific receptors on target cells. While specific studies on 1,3-Propanediol, 2-(hexadecyloxy)- for targeted delivery are not yet available, the broader class of ether lipids has been shown to be integral to the structure and function of cellular membranes, suggesting that vesicles composed of this lipid may have favorable interactions with biological membranes. nih.govwikipedia.org

The potential for enhanced bioavailability is a significant driver for the investigation of novel lipid carriers. The table below summarizes the key advantages of vesicular drug delivery systems, which are anticipated to be applicable to systems developed with 1,3-Propanediol, 2-(hexadecyloxy)-.

| Feature | Advantage in Drug Delivery |

| Encapsulation | Protects the drug from degradation and premature metabolism. |

| Amphiphilicity | Allows for the encapsulation of both hydrophilic and hydrophobic drugs. |

| Biocompatibility | Reduces the risk of toxicity and immune responses. |

| Controlled Release | Enables sustained release of the drug over time, improving therapeutic efficacy. |

| Targeting Potential | Surface modifications can direct the carrier to specific cells or tissues. |

Biotechnological and Industrial Applications

Beyond drug delivery, the unique properties of 1,3-Propanediol, 2-(hexadecyloxy)- suggest its utility in other biotechnological and industrial contexts.

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue in marine environments. researchgate.net There is a continuous search for effective and environmentally benign anti-biofouling agents. While direct studies on the biocidal properties of 1,3-Propanediol, 2-(hexadecyloxy)- are limited, research into the antimicrobial activity of other lipids provides a basis for its potential in this area. nih.gov

Certain fatty acids and their derivatives have been shown to possess antimicrobial properties. nih.gov The long alkyl chain of 1,3-Propanediol, 2-(hexadecyloxy)- could potentially disrupt the cell membranes of fouling organisms. The mechanism of action for lipid-based biocides often involves the integration of the lipid into the bacterial cell membrane, leading to a loss of integrity and cell death. Further research is needed to evaluate the efficacy and environmental impact of this specific compound as an anti-biofouling agent.

The application of ether lipids in biomaterials science is an emerging area of research. The stability of the ether linkage compared to the ester linkage found in many other lipids makes compounds like 1,3-Propanediol, 2-(hexadecyloxy)- potentially useful for creating more durable biomaterials. rsc.org

One area of exploration is the development of biodegradable hyperbranched polyether-lipids with pH-sensitive linkages for drug delivery applications. rsc.org While these studies have often utilized cholesterol as the lipid component, the principles could be extended to other lipids such as 1,3-Propanediol, 2-(hexadecyloxy)-. The incorporation of such lipids into polymer matrices could enhance the biocompatibility and drug-loading capacity of the resulting biomaterial.

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry offers powerful tools to investigate the properties and behavior of molecules at an atomic level. nih.gov Although specific computational studies on 1,3-Propanediol, 2-(hexadecyloxy)- have not been identified, the broader field of computational modeling of lipid membranes provides a framework for future investigations. nih.govarxiv.orgresearchgate.net

Molecular dynamics (MD) simulations could be employed to study the self-assembly of 1,3-Propanediol, 2-(hexadecyloxy)- into vesicular structures and to understand the dynamics of these vesicles in aqueous environments. Such simulations can provide insights into membrane fluidity, permeability, and the interactions of the vesicles with encapsulated drugs and biological membranes.

Quantum mechanical calculations could be used to investigate the electronic structure of the molecule, which could help in understanding its reactivity and potential interactions with other molecules. These theoretical approaches can guide the experimental design of new drug delivery systems and biomaterials based on this compound.

In silico Modeling of Compound Interactions and Permeation Dynamics

Detailed in silico investigations are crucial for predicting how a compound like 1,3-Propanediol, 2-(hexadecyloxy)- might behave in a biological system. Such studies would typically involve molecular docking simulations to predict its binding affinity to various protein targets and molecular dynamics simulations to understand its behavior and stability within biological membranes.

Molecular Interaction Modeling: Computational modeling could elucidate potential interactions between 1,3-Propanediol, 2-(hexadecyloxy)- and biological macromolecules. Key areas of investigation would include its ability to interact with cell surface receptors, enzymes, or lipid bilayers. The long hexadecyl chain suggests a strong lipophilic character, indicating a high likelihood of interaction with cellular membranes. However, without specific docking or simulation studies, the nature and strength of these interactions remain speculative.

Permeation Dynamics Simulation: Understanding the permeation dynamics is essential for evaluating the bioavailability and potential intracellular targets of a compound. In silico models, such as steered molecular dynamics or free energy calculations, could predict the ease with which 1,3-Propanediol, 2-(hexadecyloxy)- can cross cellular membranes. These simulations would provide insights into its passive diffusion rates and the energy barriers associated with membrane translocation. The amphipathic nature of the molecule, possessing both a polar diol head group and a nonpolar alkyl tail, suggests it may act as a surfactant or have membrane-disrupting properties, which could be quantified through computational analysis.

The absence of such dedicated research for 1,3-Propanediol, 2-(hexadecyloxy)- highlights a promising area for future computational chemistry and molecular modeling studies. Such research would be invaluable for unlocking its preclinical translational potential and guiding further experimental validation.

Conclusion and Future Directions in 1,3 Propanediol, 2 Hexadecyloxy Research

Synthesis of Current Academic Understanding and Identification of Research Gaps

The current academic understanding of 1,3-Propanediol (B51772), 2-(hexadecyloxy)- is largely inferred from the broader knowledge of monoalkyl glyceryl ethers and its more studied isomers. It is recognized as a β-monoglyceride of palmitic acid and an intermediate in the metabolism of triacylglycerols or diacylglycerols caymanchem.com. Analogous to 2-palmitoyl glycerol (B35011), it is an endocannabinoid that does not bind to cannabinoid CB1 or CB2 receptors but may potentiate the biological effects of 2-arachidonoyl glycerol caymanchem.com.

Physicochemical Properties: Data on the specific physicochemical properties of 1,3-Propanediol, 2-(hexadecyloxy)- are not extensively documented in readily accessible academic literature. To provide context, the properties of its close analogue, Batyl Alcohol (3-(octadecyloxy)-1,2-propanediol), are often used as a reference.

Interactive Data Table: Properties of Batyl Alcohol (CAS 544-62-7)

| Property | Value |

| Molecular Formula | C21H44O3 |

| Molecular Weight | 344.57 g/mol |

| Melting Point | 71-73 °C |

| Boiling Point | 471.1 °C at 760 mmHg |

| Solubility | Soluble in DMSO |

This data is for Batyl Alcohol and is provided for comparative purposes.

A significant research gap exists in the experimental determination and theoretical modeling of the physicochemical properties of 1,3-Propanediol, 2-(hexadecyloxy)-.

Biological and Pharmacological Activity: Research on related alkylglycerols, such as chimyl and batyl alcohol, has revealed a range of biological activities, including roles as precursors in the biosynthesis of ether lipids like plasmalogens nih.govnih.gov. These compounds are integral components of cell membranes nih.gov. Studies on the 1-O-hexadecylglycerol (HG) precursor have shown it can cause major changes in the lipidome of cells nih.govresearchgate.netplos.org. While it is plausible that the 2-isomer shares some of these metabolic fates and biological functions, a lack of direct investigation constitutes a major knowledge deficit. The pro-inflammatory activity observed in chimyl alcohol in vivo and in vitro further highlights the need for isomer-specific research nih.gov.

Applications: While batyl alcohol is used in cosmetics as a stabilizing and skin-conditioning ingredient derived from glycerin, the specific applications of 1,3-Propanediol, 2-(hexadecyloxy)- are not well-documented paulaschoice.co.uk. The potential for alkylglycerol derivatives to act as skin penetration modulators has been explored, suggesting that these compounds could have important applications in the pharmaceutical and cosmetic sectors nih.gov. However, the unique contributions and potential advantages of the 2-isomer in these applications remain uninvestigated.

Prospective Avenues for Future Academic Inquiry and Innovation

The identified research gaps pave the way for numerous avenues of future academic inquiry and potential innovation.

Advanced Synthetic Methodologies: There is a clear need for the development and optimization of stereoselective synthetic routes to produce pure 1,3-Propanediol, 2-(hexadecyloxy)-. This would enable more accurate and reproducible biological and physicochemical studies. Comparative studies of different synthetic methods, such as modifications of the Williamson ether synthesis or enzymatic approaches, could yield more efficient and sustainable production processes.

Comprehensive Physicochemical Characterization: A thorough investigation of the compound's physicochemical properties is essential. This includes determining its melting point, boiling point, solubility in various solvents, and crystallographic structure. Such data are fundamental for any potential application, from formulation in cosmetic products to its use as a research tool.

Elucidation of Biological Functions and Mechanisms of Action: Future research should focus on the specific biological roles of this isomer. Key questions to be addressed include:

How is 1,3-Propanediol, 2-(hexadecyloxy)- metabolized in different cell types?

Does it serve as a precursor for specific classes of ether lipids, and what are the functional consequences of its incorporation into cell membranes?

Does it exhibit unique signaling properties or interactions with cellular receptors compared to its 1-O-isomer?

What are its effects on the cellular lipidome and how do these changes impact cellular function and signaling pathways?

Exploration of Novel Applications: Based on the properties of related compounds, several innovative applications for 1,3-Propanediol, 2-(hexadecyloxy)- can be envisioned and should be explored:

Cosmeceuticals and Dermatology: Its potential as a skin-conditioning agent, emollient, or penetration enhancer in topical formulations warrants investigation. Comparative studies with the 1-O-isomer could reveal differences in skin feel, stability, and efficacy.

Drug Delivery Systems: The amphiphilic nature of alkylglycerols suggests their potential use in the formation of liposomes or other nano-carriers for targeted drug delivery. The specific stereochemistry of the 2-isomer might offer advantages in terms of vesicle stability or drug encapsulation efficiency.

Immunomodulation and Therapeutics: Given the observed immunological activities of related alkylglycerols, research into the immunomodulatory effects of the 2-isomer could uncover novel therapeutic applications. Its role in inflammation and cellular proliferation should be a key area of focus.

Q & A

Q. What are the recommended methods for synthesizing 1,3-propanediol, 2-(hexadecyloxy)- with high purity (>95%)?

The compound is typically synthesized via etherification of 1,3-propanediol with hexadecyl bromide or similar alkylating agents under basic conditions. Purification involves column chromatography or recrystallization using non-polar solvents. Evidence from Larodan Product Registry confirms the availability of >95% pure material, suggesting validated synthesis protocols . Analytical validation via NMR (e.g., H and C) and HPLC is critical to confirm structural integrity and purity .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Structural analysis : Use H NMR to identify hydroxyl and ether protons (δ 3.5–4.5 ppm) and hexadecyl chain protons (δ 0.8–1.5 ppm). Mass spectrometry (ESI-MS) can confirm the molecular ion peak at m/z 236.35 (CHO) .

- Stereochemistry : Chiral chromatography or optical rotation measurements are required if stereocenters are present. highlights stereoisomer-specific naming (e.g., sn-glycerol derivatives), emphasizing the need for enantiomeric resolution in studies involving biological interactions .

Q. What safety protocols are essential for handling this compound?

According to safety data (H313: skin contact harmful; H303: ingestion harmful), researchers should use PPE (gloves, goggles) and work in a fume hood. No comprehensive toxicity evaluation is reported, so acute toxicity assays (e.g., LD50 in rodents) are recommended before in vivo studies .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) affect the compound’s physicochemical properties?

Comparative studies with analogs (e.g., octadecyl or shorter-chain derivatives) reveal that increasing alkyl chain length enhances hydrophobicity, affecting solubility and aggregation behavior. Thermodynamic data (e.g., logP) can be modeled using software like COSMOtherm, but experimental validation via octanol-water partitioning is advised .

Q. What are the challenges in analyzing environmental degradation products of this compound?

Alkyl ether derivatives are resistant to hydrolysis, but microbial degradation pathways (e.g., via Pseudomonas spp.) may produce intermediates like 1,3-propanediol and hexadecanol. LC-MS/MS with targeted ion monitoring is recommended to detect trace metabolites in environmental samples .

Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?

Discrepancies may arise from solvent effects or impurities. Researchers should replicate experiments using standardized conditions (e.g., CDCl as solvent) and cross-reference with databases like NIST Chemistry WebBook. Collaborative validation through inter-laboratory studies is critical .

Q. What experimental designs are optimal for studying its role in lipid membrane interactions?

- Model membranes : Incorporate the compound into liposomes (e.g., DPPC/cholesterol) and monitor bilayer fluidity via fluorescence anisotropy (e.g., using DPH probes).

- Surface pressure : Langmuir-Blodgett trough studies can assess its impact on lipid monolayer stability .

Methodological Notes

- Synthesis optimization : suggests scalability challenges due to the long alkyl chain; microwave-assisted synthesis may reduce reaction time .

- Data validation : Cross-check melting points and spectral data against peer-reviewed sources (e.g., Journal of Organic Chemistry) to avoid reliance on non-curated databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.